Cas no 82218-95-9 (CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER)

Cyclobutanecarboximidic acid ethyl ester is a versatile intermediate in organic synthesis, particularly valued for its cyclobutane ring structure, which imparts unique steric and electronic properties. This compound is commonly employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to serve as a building block for more complex molecular architectures. Its ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. The strained cyclobutane ring can participate in ring-opening or cross-coupling reactions, offering synthetic flexibility. This product is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in targeted applications.
CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER structure
82218-95-9 structure
Product Name:CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER
CAS No:82218-95-9
MF:C7H13NO
MW:127.184221982956
CID:987561
PubChem ID:53431140
Update Time:2025-10-29

CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER
    • Ethyl cyclobutanecarbimidate
    • DTXSID70700303
    • ethyl cyclobutanecarboximidate
    • Ethylcyclobutanecarbimidate
    • SCHEMBL17316900
    • AKOS006287370
    • 82218-95-9
    • ALBB-032176
    • MDL: MFCD07787082
    • Inchi: 1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3
    • InChI Key: GPOCNXYOILUIDO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCC1)=N

Computed Properties

  • Exact Mass: 127.099714038g/mol
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.1Ų

CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER Pricemore >>

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CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER Related Literature

Additional information on CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER

Research Briefing on CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER (CAS: 82218-95-9): Recent Advances and Applications

In recent years, CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER (CAS: 82218-95-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclobutane ring and ethyl ester functional group, has been explored as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of antiviral, anticancer, and anti-inflammatory agents, making it a focal point for researchers aiming to expand the chemical space of drug discovery.

One of the most notable advancements involves the use of CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing inhibitors targeting viral proteases, particularly those associated with SARS-CoV-2. The study reported a 40% increase in inhibitory activity compared to traditional analogs, attributed to the enhanced conformational rigidity imparted by the cyclobutane ring. This finding underscores the compound's potential in addressing emerging viral threats.

Further research has explored the compound's utility in oncology. A team at the National Cancer Institute recently utilized CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER as a precursor for developing small-molecule inhibitors of DNA repair enzymes. Their work, detailed in a 2024 Nature Communications paper, revealed that derivatives of this compound exhibited selective cytotoxicity against BRCA-mutant cancer cell lines, with minimal off-target effects. This discovery opens new avenues for targeted cancer therapies, particularly in tumors with defective DNA repair mechanisms.

From a synthetic chemistry perspective, innovations in the production of CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER have also emerged. A 2023 patent application by a leading pharmaceutical company described a novel catalytic asymmetric synthesis method that improves yield by 65% while reducing environmental impact. This green chemistry approach aligns with the industry's growing emphasis on sustainable manufacturing practices and could significantly lower production costs for downstream applications.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER. Pharmacokinetic studies indicate that while the cyclobutane moiety enhances target binding affinity, it may also contribute to increased metabolic instability. Current research efforts are focused on structural modifications to improve bioavailability without compromising therapeutic efficacy. Collaborative projects between academic institutions and pharmaceutical companies are actively addressing these limitations through advanced formulation strategies.

Looking ahead, the versatility of CYCLOBUTANECARBOXIMIDIC ACID ETHYL ESTER positions it as a valuable building block in medicinal chemistry. Its applications span from infectious diseases to precision oncology, reflecting the compound's broad utility. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, we anticipate seeing this chemical entity play an increasingly prominent role in the development of next-generation therapeutics. Researchers are encouraged to explore its potential in combination therapies and as part of drug conjugates to maximize clinical impact.

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